Ddx3-IN-1 -

Ddx3-IN-1

Catalog Number: EVT-2619610
CAS Number:
Molecular Formula: C17H17N5O
Molecular Weight: 307.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ddx3-IN-1 is a small molecule inhibitor targeting the DDX3 RNA helicase, which plays a crucial role in various cellular processes, including translation and RNA metabolism. The compound has garnered attention for its potential therapeutic applications in cancer and viral infections, particularly due to its ability to selectively induce cell death in infected cells.

Source

Ddx3-IN-1 is synthesized as part of ongoing research into DDX3 inhibitors. It has been characterized in various studies that explore its efficacy against different cancer cell lines and its role in HIV-1 latency reversal. The compound is derived from a series of chemical modifications aimed at enhancing the specificity and potency of DDX3 inhibition.

Classification

Ddx3-IN-1 belongs to the class of DEAD-box RNA helicase inhibitors. DEAD-box helicases are a family of proteins involved in the unwinding of RNA structures, essential for processes such as translation initiation, splicing, and ribosome recycling. Inhibitors like Ddx3-IN-1 are classified based on their mechanism of action, targeting the ATP-dependent activities of these helicases.

Synthesis Analysis

Methods

The synthesis of Ddx3-IN-1 typically involves multi-step organic synthesis techniques, including:

  • Building Blocks: The initial step often involves selecting appropriate building blocks that can undergo reactions such as coupling, cyclization, or substitution.
  • Reagents: Common reagents include coupling agents (e.g., EDC, HATU), solvents (e.g., dimethyl sulfoxide, acetonitrile), and bases (e.g., triethylamine).
  • Purification: After synthesis, compounds are purified using techniques such as high-performance liquid chromatography to isolate the desired product from by-products.

Technical Details

The synthesis process may include the following technical steps:

  1. Formation of Key Intermediates: Intermediate compounds are synthesized through specific reactions that introduce functional groups necessary for the final structure.
  2. Final Assembly: The final compound is assembled through a series of coupling reactions, often requiring careful control of reaction conditions (temperature, time, concentration).
  3. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure

Ddx3-IN-1 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with DDX3. While the exact structural formula is proprietary, it typically includes:

  • Aromatic Rings: Contributing to hydrophobic interactions.
  • Functional Groups: Such as amines or carboxylic acids that enhance solubility and binding affinity.

Data

The molecular weight of Ddx3-IN-1 is approximately 400 g/mol, with a calculated logP value indicating moderate lipophilicity, which aids in cell membrane permeability.

Chemical Reactions Analysis

Reactions

Ddx3-IN-1 primarily participates in non-covalent interactions with the DDX3 protein. Its mechanism involves:

  • Binding Affinity: The compound binds to the ATP-binding site of DDX3, inhibiting its helicase activity.
  • Competitive Inhibition: Ddx3-IN-1 competes with ATP for binding to DDX3, leading to reduced RNA unwinding activity.

Technical Details

The inhibition kinetics can be analyzed using enzyme assays where varying concentrations of Ddx3-IN-1 are tested against a fixed concentration of DDX3 and ATP. This allows for determination of the IC50 value, providing insight into the potency of the inhibitor.

Mechanism of Action

Process

Ddx3-IN-1 exerts its effects primarily through:

  1. Inhibition of Translation: By blocking DDX3 activity, it disrupts ribosome function and protein synthesis.
  2. Induction of Apoptosis: In HIV-infected cells, inhibition leads to latency reversal and selective apoptosis due to accumulation of unspliced viral RNA.
  3. Cell Cycle Arrest: Studies indicate that Ddx3-IN-1 can induce G1 phase arrest in certain cancer cell lines by impairing cyclin E1 translation.

Data

Experimental data show that treatment with Ddx3-IN-1 leads to significant reductions in cell viability in both cancerous and HIV-infected cells, supporting its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

Ddx3-IN-1 is typically a solid at room temperature with moderate solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: It exhibits selective reactivity towards biological targets rather than non-specific interactions with cellular components.
Applications

Scientific Uses

Ddx3-IN-1 has several notable applications:

  • Cancer Research: It is being investigated for its ability to inhibit tumor growth by targeting DDX3-dependent pathways.
  • Viral Infections: Research shows promise in using Ddx3-IN-1 for reversing HIV latency and inducing apoptosis in infected cells.
  • Molecular Biology Studies: The compound serves as a tool for studying the role of DDX3 in RNA metabolism and cellular stress responses.

Properties

Product Name

Ddx3-IN-1

IUPAC Name

1-(2-methylphenyl)-3-[4-(4-methyltriazol-1-yl)phenyl]urea

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

InChI

InChI=1S/C17H17N5O/c1-12-5-3-4-6-16(12)19-17(23)18-14-7-9-15(10-8-14)22-11-13(2)20-21-22/h3-11H,1-2H3,(H2,18,19,23)

InChI Key

YIIUGRJFJAHCFZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N3C=C(N=N3)C

Solubility

not available

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N3C=C(N=N3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.